molecular formula C4H9NO2 B577396 (3-Aminooxetan-3-yl)methanol CAS No. 1305208-37-0

(3-Aminooxetan-3-yl)methanol

Cat. No.: B577396
CAS No.: 1305208-37-0
M. Wt: 103.121
InChI Key: HBGXGFLFLLDTML-UHFFFAOYSA-N
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Description

(3-Aminooxetan-3-yl)methanol is a chemical compound with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to the oxetane ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminooxetan-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an amino and a hydroxyl group. The reaction conditions often require the use of a base to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Aminooxetan-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Aminooxetan-3-yl)methanol involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminooxetan-3-yl)methanol is unique due to the presence of both an oxetane ring and an amino group, which confer distinct reactivity and potential biological activity. This combination of functional groups is less common in other oxetane derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

(3-aminooxetan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-4(1-6)2-7-3-4/h6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGXGFLFLLDTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693529
Record name (3-Aminooxetan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305208-37-0
Record name (3-Aminooxetan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminooxetan-3-yl)methanol
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